1,2-Dimethylnaphthalene

Catalog No.
S1521356
CAS No.
573-98-8
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylnaphthalene

CAS Number

573-98-8

Product Name

1,2-Dimethylnaphthalene

IUPAC Name

1,2-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3

InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)C

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

1,2-dimethylnaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C

1.2-Dimethylnaphthalene (1,2-DMN) is a polycyclic aromatic hydrocarbon (PAH) found in various sources, including coal tar, crude oil, and certain plants []. It is a colorless liquid with a characteristic odor.

Environmental Research:

Scientists are studying the presence and behavior of 1,2-DMN in the environment. This research helps to understand its potential impact on ecosystems and human health. Here are some specific areas of investigation:

  • Air Quality: 1,2-DMN can be released into the atmosphere through various processes, including incomplete combustion of fossil fuels and forest fires. Researchers are studying its contribution to air pollution and its potential role in the formation of secondary organic aerosols (SOAs) [].
  • Soil and Water Contamination: 1,2-DMN can enter soil and water through various pathways, including spills and atmospheric deposition. Scientists are investigating its fate and transport in these environments, as well as its potential effects on soil and aquatic organisms [].

Other Research Areas:

,2-DMN is also being investigated for its potential applications in other scientific fields, such as:

  • Material Science: 1,2-DMN is being explored for use in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].
  • Biomedical Research: Some studies have investigated the potential biological activities of 1,2-DMN, although more research is needed in this area [].

1,2-Dimethylnaphthalene is an organic compound with the molecular formula C12H12C_{12}H_{12} and a molecular weight of approximately 156.22 g/mol. It is classified as a polycyclic aromatic hydrocarbon and features two methyl groups attached to the naphthalene structure at the 1 and 2 positions. This compound exists in various isomeric forms, with 1,2-dimethylnaphthalene being one of the most studied due to its environmental significance and potential biological effects .

  • Toxicity: Limited data exists on the specific toxicity of 1,2-DMN. However, as a PAH, it is suspected to be a potential carcinogen.
  • Flammability: Flammable liquid with a flash point likely below 65°C (common for hydrocarbons) [].
  • Reactivity: May react with strong oxidizing agents.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of methyl groups can direct electrophiles to the ortho and para positions relative to the substituents.
  • Oxidation Reactions: It can undergo oxidation to form various products, including ketones and carboxylic acids.
  • Thermal Decomposition: Under certain conditions, it may decompose to yield smaller hydrocarbons or phenolic compounds .

Research has indicated that 1,2-dimethylnaphthalene exhibits both lethal and sublethal effects on marine organisms. For instance, studies on the copepod Oithona davisae showed that exposure to this compound affects feeding activity and growth rates of prey organisms, highlighting its potential ecological impact. The compound's toxicity varies significantly between life stages of organisms, with juvenile stages typically showing greater sensitivity .

Several methods exist for synthesizing 1,2-dimethylnaphthalene:

  • Friedel-Crafts Alkylation: A common method involves the alkylation of naphthalene using methyl halides in the presence of a Lewis acid catalyst.
  • Catalytic Hydrogenation: This method can be used to selectively reduce naphthalene derivatives to obtain 1,2-dimethylnaphthalene.
  • Direct Methylation: Methylation of naphthalene using methylating agents like dimethyl sulfate can yield the desired compound .

1,2-Dimethylnaphthalene has several applications across different fields:

  • Chemical Research: It serves as a reagent in studies related to secondary organic aerosol production via gas-phase photooxidation.
  • Environmental Studies: Its behavior as a pollutant in aquatic systems makes it significant for environmental monitoring and risk assessment.
  • Industrial Uses: It is utilized in the synthesis of dyes, fragrances, and other organic compounds due to its aromatic properties .

Studies have focused on the interactions of 1,2-dimethylnaphthalene with various biological systems. For example, research has shown that it can influence the growth and feeding behavior of marine copepods through both direct toxicity and indirect effects on their food sources. These findings highlight the importance of understanding how this compound interacts within ecosystems .

Several compounds share structural similarities with 1,2-dimethylnaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
NaphthaleneC10H8C_{10}H_{8}A simpler structure without methyl substitutions.
1-MethylnaphthaleneC11H10C_{11}H_{10}Contains one methyl group at position 1.
1,6-DimethylnaphthaleneC12H12C_{12}H_{12}Methyl groups located at positions 1 and 6; different reactivity.
2-MethylnaphthaleneC11H10C_{11}H_{10}Contains one methyl group at position 2; distinct properties.

Uniqueness of 1,2-Dimethylnaphthalene:
What sets 1,2-dimethylnaphthalene apart from its analogs is its specific arrangement of methyl groups which influences its chemical reactivity and biological interactions. The ortho positioning allows for unique electrophilic substitution patterns compared to other dimethyl-naphthalenes.

Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992)

XLogP3

4.3

Boiling Point

266.5 °C

Flash Point

214 °F (NTP, 1992)

Density

1.01 (NTP, 1992)

LogP

4.31 (LogP)

Melting Point

1.6 °C

UNII

23T7O135BD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

48 mm Hg at 124 °F ; 89 mm Hg at 167° F; 147 mm Hg at 199° F (NTP, 1992)
0.01 mmHg

Other CAS

573-98-8
28804-88-8

Wikipedia

1,2-dimethylnaphthalene

General Manufacturing Information

Naphthalene, dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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